molecular formula C6H6FN B128567 4-Fluoroaniline CAS No. 371-40-4

4-Fluoroaniline

Cat. No.: B128567
CAS No.: 371-40-4
M. Wt: 111.12 g/mol
InChI Key: KRZCOLNOCZKSDF-UHFFFAOYSA-N
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Description

4-Fluoroaniline is an organofluorine compound with the chemical formula C6H6FN . It is a colorless liquid and one of the three isomers of fluoroaniline. This compound is widely used as a precursor in various applications, including medicinal chemistry and the production of fungicides and fentanyl analogues .

Chemical Reactions Analysis

Hydrogenation and Debenzylation

4-Fluoroaniline participates in hydrogenation reactions, particularly in multi-step syntheses involving protective groups. Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline (NB4FA) proceeds via two competing pathways:

  • Debenzylation : Removal of the benzyl group yields this compound (4-FA) and toluene.

  • Defluorination : Hydrogenolysis of the C–F bond produces aniline as a by-product .

Table 1: Hydrogenation Pathways of NB4FA

PathwayConditionsProductsKinetic Model
Debenzylation50°C, 10 bar H₂, ethanol4-FA + tolueneLangmuir-Hinshelwood
DefluorinationElevated H₂ pressure (>20 bar)Aniline + HFCompetitive adsorption

Key factors influencing selectivity:

  • Solvent polarity : Ethanol favors debenzylation over defluorination .

  • Temperature : Higher temperatures (>60°C) accelerate defluorination .

Metabolic Transformations

In biological systems, this compound undergoes oxidative and conjugative metabolism:

Hydroxylation

  • Ortho-hydroxylation : Forms 2-amino-5-fluorophenol, which is sulfated (30% of dose) .

  • Para-hydroxylation : Leads to defluorination and subsequent acetylation, yielding paracetamol metabolites (10% of dose) .

Dehalogenation

Three enzymatic pathways contribute to fluoride release:

  • Monooxygenation : Microsomal CYP450 enzymes oxidize the fluorinated position, releasing F⁻ and forming reactive quinoneimines .

  • Semiquinoneimine binding : Fluorine loss via protein adduct formation .

  • Oxidative defluorination : Unstable hydroxylated intermediates decompose under aerobic conditions .

Table 2: Metabolic Fate of this compound in Rats

PathwayMetabolitesExcretion FormFluoride Yield
Ortho-hydroxylation2-amino-5-fluorophenyl sulfateSulfate conjugate0%
Para-hydroxylationParacetamol sulfate/glucuronideConjugated derivatives100% (F⁻)
N-Deacetylation4-FA → Aniline derivativesFree/Cysteine adductsVariable

Stability and Reactivity

This compound demonstrates:

  • Air sensitivity : Oxidizes slowly in air, forming polymeric products .

  • Thermal stability : Stable below 100°C; decomposes at higher temperatures, releasing HF .

  • Solution stability : Stable in acetonitrile/water (0.05% acetic acid) for 24 hours at 25°C .

Scientific Research Applications

Overview

4-Fluoroaniline is a colorless liquid and one of the three isomers of fluoroaniline. It is primarily used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is known for its role in medicinal chemistry and environmental studies due to its biochemical properties.

Scientific Research Applications

This compound is extensively utilized in scientific research across multiple disciplines:

  • Chemistry : Serves as a building block for synthesizing various organic compounds.
  • Biology : Used to study enzyme interactions and metabolic pathways.
  • Medicine : Acts as a precursor for synthesizing drugs such as fluoxetine (an antidepressant) and parafluorofentanyl (an analgesic).
  • Industry : Employed in producing fungicides and as an intermediate in manufacturing plant growth regulators.

Pharmaceuticals

This compound is crucial in synthesizing several pharmaceutical compounds. Notable applications include:

Compound Application
FluoxetineTreatment of depression and anxiety
ParafluorofentanylAnalgesic for severe pain management
AntipsychoticsVarious formulations

Agrochemicals

In agriculture, this compound serves as a key intermediate in the production of agrochemicals such as:

Agrochemical Function
FlonicamidInsecticide effective against aphids
HerbicidesControl of unwanted plant species

Dyes and Pigments

The compound is also used in dye production, particularly fluorescent dyes for biological imaging:

Dye Type Application
Fluorescent DyesBiological imaging and diagnostics
Textile DyesEnhanced color fastness

Polymers

This compound plays a significant role in polymer chemistry:

Polymer Type Application
PolyurethanesProduction of foams and coatings
Polyester ResinsManufacturing durable materials

Biochemical Properties

The compound exhibits notable biochemical properties that influence its applications:

  • Metabolism : Can be metabolized to form 4-fluorocatechol, which undergoes further degradation.
  • Toxicity : Exhibits toxicity towards aquatic organisms; LC50 value for Daphnia magna is 3.2 mg/L.
  • Environmental Impact : Studies indicate potential implications for male reproductive health due to metabolic byproducts .

Case Study 1: Antioxidant Activity

Research has shown that derivatives of this compound exhibit promising antioxidant properties. In vitro studies demonstrated significant inhibitory effects on enzymes critical for diabetes management:

  • Enzymes Targeted : α-amylase and α-glucosidase
  • IC50 Values : Lower than catechin, indicating strong antioxidant potential.

Case Study 2: Environmental Toxicology

A study utilizing NMR-based methods explored the metabolic fate of this compound in humans. The rapid conversion into paracetamol raised concerns regarding reproductive health implications, necessitating further investigation into occupational exposure risks .

Mechanism of Action

4-Fluoroaniline exerts its effects by reacting with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroaniline
  • 3-Fluoroaniline
  • 4-Chloroaniline
  • 4-Trifluoromethylaniline

Uniqueness

4-Fluoroaniline is unique due to its specific position of the fluorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This positional isomerism allows for distinct applications in medicinal chemistry and industrial processes .

Biological Activity

4-Fluoroaniline (4-FA) is an aromatic amine that has garnered attention due to its potential biological activities and implications in environmental toxicology. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential applications in various fields.

Metabolism and Toxicity

This compound is primarily metabolized through conjugation pathways, which have been studied in various organisms including earthworms. A significant study demonstrated that earthworms exposed to 4-FA exhibited dose-dependent metabolism, resulting in the formation of metabolites such as N-beta-glucoside and gamma-glutamyl conjugates. At high doses, one predominant metabolite was identified, indicating a potential pathway for xenobiotic metabolism in soil organisms .

Key Findings:

  • Metabolites Identified : N-beta-glucoside conjugate and gamma-glutamyl conjugate.
  • Toxic Effects : High doses led to mortality within 24 hours, while lower doses resulted in observable metabolic changes without mortality .

Case Study 1: Earthworm Exposure

A study assessed the metabolic impact of this compound on the earthworm species Eisenia veneta. The research utilized high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to analyze metabolic changes. The results indicated a significant decrease in maltose concentrations among treated worms, suggesting alterations in carbohydrate metabolism due to 4-FA exposure .

Parameter Control This compound Treated
Maltose ConcentrationBaselineDecreased
Metabolite FormationNoneN-beta-glucoside, gamma-glutamyl conjugate

Case Study 2: Human Health Implications

In humans, the metabolic fate of this compound has been studied using NMR-based methods. The compound is rapidly converted into paracetamol, which raises concerns regarding its potential to impair male reproductive development. This conversion highlights the need for further investigation into the implications of 4-FA exposure in occupational and environmental settings .

Antioxidant and Antidiabetic Activities

Recent research has indicated that derivatives of this compound exhibit promising antioxidant and antidiabetic properties. In vitro studies have shown that Schiff bases derived from halogenated anilines, including 4-FA, possess significant inhibitory effects on enzymes like α-amylase and α-glucosidase, which are critical targets for diabetes management .

Antioxidant Activity Assessment:

  • DPPH Radical Scavenging Assay : Compounds exhibited excellent antioxidant activity with IC50 values lower than that of catechin.
  • Potential Applications : These findings suggest that this compound derivatives could be explored as therapeutic agents for managing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-fluoroaniline relevant to experimental design?

  • Answer : this compound (4-FA) has a melting point of 72.7 °C, boiling point of 187 °C, density of 1.173 g/cm³, and a vapor pressure of 14–15 mbar at 43–45 °C . Its proton affinity (871.5 kJ/mol) and ionization energy (8.18 eV) influence gas-phase reactivity and stability in analytical methods like ion mobility spectrometry . These properties are critical for solvent selection, reaction temperature optimization, and interpreting spectroscopic data.

Q. How is this compound synthesized, and what are common contaminants?

  • Answer : A two-step synthesis involves fluorination of p-chloronitrobenzene using activated potassium fluoride (KF) under catalytic conditions (e.g., quaternary ammonium salts), followed by catalytic hydrogenation of p-fluoronitrobenzene to 4-FA . Key contaminants include residual fluorinated intermediates (e.g., 2-nitro-4-fluoroacetanilide) and isomers (e.g., 2-fluoroaniline), which require purification via distillation or chromatography .

Q. What are the primary metabolic pathways of this compound in mammalian models?

  • Answer : In rats, 4-FA undergoes ortho- and para-hydroxylation, forming fluoro-catechol and fluoro-hydroquinone metabolites, which are excreted via urine within 24 hours (>80% elimination). Dosing (50–100 mg/kg) and species-specific cytochrome P450 activity influence metabolite ratios . NMR and LC-MS are used to track isotopic labeling (e.g., ¹³C) for pathway validation .

Q. What safety precautions are necessary when handling this compound?

  • Answer : 4-FA is toxic (rat oral LD₅₀ = 417 mg/kg) and causes severe skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers away from oxidizers. Environmental disposal must comply with regulations for halogenated amines due to bioaccumulation risks .

Advanced Research Questions

Q. How do bacterial strains like Acinetobacter sp. TW and Ralstonia sp. FD-1 degrade this compound, and what are their optimal conditions?

  • Answer :

Parameter Acinetobacter sp. TW Ralstonia sp. FD-1
Optimal pH 6.5–7.57.0
Optimal Temp 30–35 °C30 °C
Tolerance Limit 800 mg/L1,250 mg/L
Key Enzyme Quorum-sensing regulatorsCatechol 2,3-dioxygenase
  • Ralstonia FD-1 employs extradiol cleavage via catechol intermediates, while Acinetobacter TW relies on autoinducer-mediated bioaugmentation. LC-MS identifies meta-cleavage products (e.g., 4-fluorocatechol) .

Q. How can ion mobility spectrometry (HiKE-IMS) resolve structural isomerization of this compound?

  • Answer : HiKE-IMS distinguishes 4-FA isomers by mobility shifts under controlled electric fields (40–90 Td) and buffer gases (N₂ vs. air). For example:

  • Peak 1 : Molecular ion (111 Da, K₀ = 1.971 cm²/Vs in N₂).
  • Peak 2 : Protonated amine (112 Da, K₀ = 1.794 cm²/Vs).
    Discrepancies in mobility values between studies arise from temperature (250 °C vs. 43–45 °C) and field-heating effects . Computational modeling (e.g., IMoS) aids in assigning azepine-like rearrangements .

Q. What contradictions exist in reported degradation efficiencies of this compound across microbial species?

  • Answer : Ralstonia FD-1 degrades 4-FA at 1,250 mg/L (pH 7, 30 °C) via catechol 2,3-dioxygenase, while Acinetobacter TW shows lower tolerance (800 mg/L) due to quorum-sensing dependencies . Contradictions arise from strain-specific enzyme kinetics and substrate inhibition thresholds. Comparative proteomics can identify rate-limiting steps.

Q. How does fluorine substitution impact the coordination chemistry of this compound in organometallic complexes?

  • Answer : In Ru(II)-p-cymene complexes, 4-FA acts as a κN-donor ligand with a Ru–N bond length of 2.10 Å. The electron-withdrawing fluorine reduces ligand basicity, weakening metal-ligand binding compared to 4-methylaniline analogs . X-ray crystallography and ¹⁹F NMR reveal solvent-dependent ligand exchange equilibria .

Q. Data Contradictions and Methodological Considerations

Q. Why do NMR and LC-MS yield conflicting metabolite profiles for this compound in in vivo studies?

  • Answer : NMR detects major hydroxylated metabolites (e.g., para-hydroxy-4-FA) but may miss trace intermediates, whereas LC-MS with high sensitivity identifies sulfated/glucuronidated conjugates. Isotope dilution (¹³C/¹⁵N labeling) and tandem MS/MS improve quantification accuracy .

Q. How can researchers optimize bacterial bioaugmentation systems for this compound-contaminated wastewater?

  • Answer : Use consortia (e.g., Ralstonia + Arthrobacter) to combine degradation pathways. Monitor autoinducer levels (e.g., acyl-homoserine lactones) via HPLC to sustain quorum sensing. Adjust hydraulic retention time (HRT) to balance degradation kinetics and biomass retention .

Properties

IUPAC Name

4-fluoroaniline
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InChI

InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
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InChI Key

KRZCOLNOCZKSDF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)F
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Molecular Formula

C6H6FN
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DSSTOX Substance ID

DTXSID9022027
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Molecular Weight

111.12 g/mol
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Physical Description

4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline]
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Boiling Point

358.7 °F at 760 mmHg (USCG, 1999), 188 °C
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Flash Point

165 °F (USCG, 1999), 74 °C
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Solubility

In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform
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Density

1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C
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Vapor Pressure

1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C
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Color/Form

Liquid, Pale yellow liquid

CAS No.

371-40-4; 87686-42-8, 371-40-4
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Melting Point

30.6 °F (USCG, 1999), -1.9 °C
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Synthesis routes and methods

Procedure details

To react 2,3-dichloromaleic acid, an anhydride or an ester thereof with 4-fluoroaniline, the latter may be added to the former dropwise with mixing. In this case, however, if the reaction is carried out at higher temperature, for example at reflux temperatures, then byproducts tend to be formed through the reaction of p-fluoroaniline with N-(4-fluorophenyl)-2,3-dichloromaleimide, thereby reducing the purity of the product. This danger may be eliminated by employment of a two-stage reaction method wherein the starting material is mixed with 4-fluoroaniline dropwise at comparatively lower temperatures (first stage) and then the reaction is completed at elevated temperatures (second stage) to minimize the formation of byproducts. The reaction temperature for the first stage is lower than 60° C, preferably in the range of room temperature -- 50° C; the reaction temperature for the second stage is preferably in the range of 60° C to reflux temperature. When the reaction is to be effected in a single stage, it is advisable to add 4-fluoroaniline dropwise into 2,3-dichloromaleic acid, an anhydride or an ester thereof. Whereas when a two-stage reaction is adopted, the desired product may be obtained at a similar high yield by adding the former to the latter dropwise or vice versa. The reaction time is not specially limited and may be selected within a wide range: the reaction may usually be fully completed within 1-6 hours. In the two-stage reaction the dropping time for the first stage may be in the range of 10-60 minutes and the reaction time for the second stage may be in the range of 1-6 hours. In this way the desired substance may be obtained at a high purity after completion of the reaction by merely cooling the reaction mixture and then separating the crystals by filtration.
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anhydride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluoroaniline
4-Fluoroaniline
4-Fluoroaniline
4-Fluoroaniline
4-Fluoroaniline
4-Fluoroaniline

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